molecular formula C11H20I2N2 B3031819 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide CAS No. 7279-51-8

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide

Cat. No.: B3031819
CAS No.: 7279-51-8
M. Wt: 434.1 g/mol
InChI Key: ITSSWBLWEGIADA-UHFFFAOYSA-L
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Description

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide is a chemical compound with the molecular formula C11H20I2N2 and a molecular weight of 434.1 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and a trimethylammonioethyl side chain, along with two iodide ions. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide typically involves the reaction of 1-methylpyridinium with 2-(trimethylammonio)ethyl iodide under controlled conditions . The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide can be compared with other similar compounds, such as:

  • 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium chloride
  • 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium bromide
  • 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium sulfate

These compounds share a similar core structure but differ in the anionic component. The uniqueness of this compound lies in its specific iodide ions, which can influence its reactivity and applications .

Properties

IUPAC Name

trimethyl-[2-(1-methylpyridin-1-ium-2-yl)ethyl]azanium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2HI/c1-12-9-6-5-7-11(12)8-10-13(2,3)4;;/h5-7,9H,8,10H2,1-4H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSSWBLWEGIADA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1CC[N+](C)(C)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993591
Record name 1-Methyl-2-[2-(trimethylazaniumyl)ethyl]pyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7279-51-8
Record name Pyridinium, 1-methyl-2-(2-(trimethylammonio)ethyl)-, diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007279518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-[2-(trimethylazaniumyl)ethyl]pyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide
Reactant of Route 2
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide
Reactant of Route 3
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide
Reactant of Route 4
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide
Reactant of Route 5
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide
Reactant of Route 6
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide

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